Monostearyl succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monostearyl succinate is an ester derived from succinic acid and stearyl alcohol. It is a white or almost white, odorless, and tasteless powder that is soluble in water and alcohol. This compound is widely used in various industries, including pharmaceuticals, food, and cosmetics, due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of monostearyl succinate involves the esterification of succinic acid with stearyl alcohol. The reaction typically occurs in the presence of an organic alkaline catalyst, such as sodium hydroxide, which helps to lower the reaction temperature and increase the yield of the product. The reaction can be represented as follows:
Succinic Acid+Stearyl AlcoholNaOHMonostearyl Succinate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-quality raw materials and strict quality control measures to ensure the purity of the final product. The process includes the esterification reaction, followed by purification and drying to obtain the final powder form.
Chemical Reactions Analysis
Types of Reactions
Monostearyl succinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce succinic acid derivatives, while reduction can yield stearyl alcohol derivatives .
Scientific Research Applications
Monostearyl succinate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its role in cellular metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Used as a lubricant and anti-adherent in pharmaceutical formulations, as well as a coating agent in tablet formulations .
Mechanism of Action
The mechanism by which monostearyl succinate exerts its effects involves its interaction with various molecular targets and pathways. For example, in biological systems, it may interact with cellular membranes and enzymes, influencing cellular processes such as metabolism and signal transduction .
Comparison with Similar Compounds
Monostearyl succinate can be compared with other similar compounds, such as:
Maleic Acid: The cis isomer of fumaric acid, used in similar applications but with different chemical properties.
Succinic Acid: A related dicarboxylic acid with similar industrial applications.
Dimethyl Fumarate: An ester of fumaric acid with therapeutic applications in multiple sclerosis and psoriasis
Properties
CAS No. |
2944-11-8 |
---|---|
Molecular Formula |
C22H42O4 |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
4-octadecoxy-4-oxobutanoic acid |
InChI |
InChI=1S/C22H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-22(25)19-18-21(23)24/h2-20H2,1H3,(H,23,24) |
InChI Key |
NNFVBMSZYDDWSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.